Methyl 2,4-dichlorobutanoate
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Overview
Description
Methyl 2,4-dichlorobutanoate is an organic compound with the molecular formula C5H8Cl2O2 and a molecular weight of 171.022 g/mol . . This compound is characterized by the presence of two chlorine atoms attached to the butanoate backbone, making it a dichlorinated ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4-dichlorobutanoate can be synthesized through the esterification of 2,4-dichlorobutanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the chlorination of butanoic acid derivatives followed by esterification. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dichlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to yield 2,4-dichlorobutanoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Major Products Formed:
Substitution: Formation of substituted butanoates.
Reduction: Formation of 2,4-dichlorobutanol.
Hydrolysis: Formation of 2,4-dichlorobutanoic acid and methanol.
Scientific Research Applications
Methyl 2,4-dichlorobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,4-dichlorobutanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical studies, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways . The presence of chlorine atoms can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Methyl 2,4-dihydroxybenzoate: This compound has hydroxyl groups instead of chlorine atoms, leading to different reactivity and applications.
Methyl 2,4-dichlorophenoxyacetate: Similar in structure but with a phenoxy group, used in herbicides.
Uniqueness: Methyl 2,4-dichlorobutanoate is unique due to its dichlorinated butanoate structure, which imparts specific chemical properties and reactivity. Its ability to undergo various substitution and reduction reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62093-65-6 |
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Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
methyl 2,4-dichlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3 |
InChI Key |
MIXXUSQBRXDJHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCl)Cl |
Origin of Product |
United States |
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